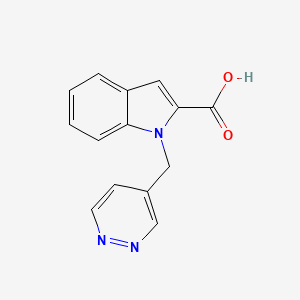
1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indole derivatives and has been found to possess various pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid is not fully understood. However, it has been proposed to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory signaling pathways. It has also been shown to interact with certain enzymes and receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid have been studied extensively. It has been found to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to affect the activity of certain enzymes and receptors, leading to its pharmacological effects. In animal models, it has been found to reduce tumor growth, improve glucose tolerance, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid is its potential as a drug candidate for the treatment of various diseases. Its pharmacological properties make it a promising compound for drug development. However, its synthesis can be challenging and time-consuming, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to investigate its mechanism of action. Another area of interest is its potential as a treatment for diabetes. Studies are needed to determine its long-term effects on glucose metabolism and insulin sensitivity. Additionally, further studies are needed to optimize its synthesis and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of 1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid involves the reaction of 2-(4-bromomethylphenyl)indole with hydrazine hydrate and subsequent oxidation of the resulting pyridazine intermediate. This method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Its ability to inhibit the growth of cancer cells and induce apoptosis has been demonstrated in various in vitro and in vivo studies. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
1-(pyridazin-4-ylmethyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-7-11-3-1-2-4-12(11)17(13)9-10-5-6-15-16-8-10/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSDDIFJMINEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CN=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-4-ylmethyl)indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![3-[4-[[3-(2-Methylpropoxy)azetidine-1-carbonyl]amino]butanoylamino]propanoic acid](/img/structure/B7432223.png)
![5-methyl-N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432228.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)
![[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate](/img/structure/B7432237.png)
![N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432259.png)
![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)